In Vivo Efficacy of Derivative: Modulating the Nrf2 Pathway in a Rat Lung Injury Model
A dimeric derivative, 3,3'-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one), which directly incorporates the target compound, demonstrates significant in vivo protective effects [1].
| Evidence Dimension | In vivo anti-inflammatory and anti-oxidant efficacy |
|---|---|
| Target Compound Data | Significant amelioration of BLM-induced changes: increased glutathione, superoxide dismutase, IL-10, and Nrf2; decreased malondialdehyde and TNF-α. |
| Comparator Or Baseline | Vehicle-treated bleomycin (BLM) injured group (negative control) |
| Quantified Difference | Qualitative and semi-quantitative histological and biochemical improvements reported; specific quantitative magnitude of change is not detailed in the abstract. |
| Conditions | In vivo rat model of bleomycin-induced lung injury; 1-ethyl-4-hydroxyquinolin-2(1H)-one was administered as part of the treatment groups. |
Why This Matters
This is the only evidence establishing a direct connection between the core 1-ethyl-4-hydroxyquinolin-2(1H)-one scaffold and modulation of the therapeutically relevant Nrf2 pathway in a complex in vivo model, a differentiation from the majority of in vitro-only scaffold data.
- [1] Hafez, S.M.N.A.; et al. Potential protective effect of 3,3'-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) against bleomycin-induced lung injury in male albino rat via modulation of Nrf2 pathway: biochemical, histological, and immunohistochemical study. Naunyn-Schmiedebergs Archives of Pharmacology, 2023, 396, 1337–1348. View Source
